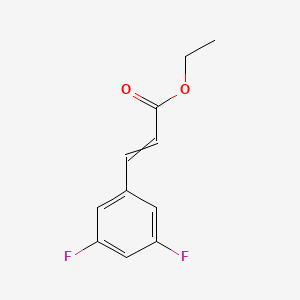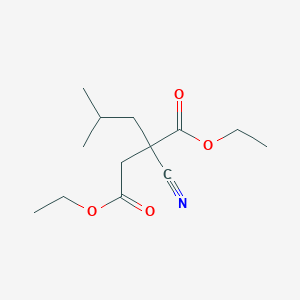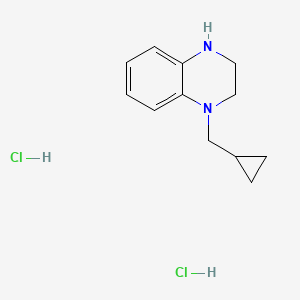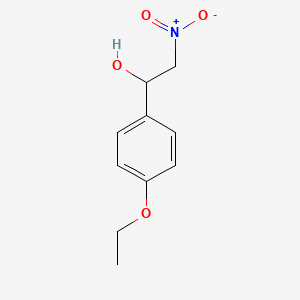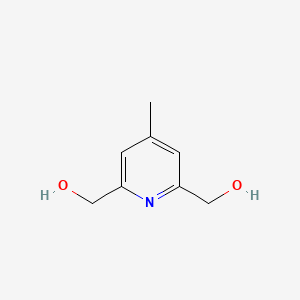
2,6-Bis(hydroxymethyl)-4-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(hydroxymethyl)-4-methylpyridine is a versatile chemical compound with significant applications in various fields. It is a derivative of pyridine, characterized by the presence of two hydroxymethyl groups at the 2 and 6 positions and a methyl group at the 4 position. This compound is known for its utility as a chemical intermediate in the synthesis of various complex molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(hydroxymethyl)-4-methylpyridine can be achieved through several methods. One notable method involves the oxidation of 2,6-lutidine to dipicolinic acid using potassium permanganate in water, followed by the reduction of the acid with sodium borohydride/iodine in tetrahydrofuran. This multistep route, however, delivers unsatisfactory yields and imposes an environmental burden due to the use of strong oxidizing and reducing reagents .
Industrial Production Methods: An alternative and more sustainable method involves a one-pot biocatalytic process using recombinant microbial whole cells as catalysts. This method utilizes naturally-occurring 2,6-lutidine and achieves higher yields with a space-time yield of 0.8 g L−1 h−1 . This biocatalytic route offers a simpler and more environmentally friendly alternative to traditional organic synthesis protocols.
化学反应分析
Types of Reactions: 2,6-Bis(hydroxymethyl)-4-methylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert these groups back to alcohols.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions often involve nucleophiles that can replace the hydroxymethyl groups under appropriate conditions.
Major Products: The major products formed from these reactions include dipicolinic acid, aldehydes, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules.
科学研究应用
2,6-Bis(hydroxymethyl)-4-methylpyridine has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the preparation of metal complexes and catalysts . In biology and medicine, it serves as a building block for the synthesis of active pharmaceutical ingredients . Additionally, it is used in the production of biopolymers and specialty chemicals .
作用机制
The mechanism of action of 2,6-Bis(hydroxymethyl)-4-methylpyridine involves its ability to participate in various chemical reactions due to the presence of reactive hydroxymethyl groups. These groups can undergo oxidation, reduction, and substitution reactions, making the compound a versatile intermediate in the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
2,6-Bis(hydroxymethyl)-4-methylpyridine can be compared with other similar compounds such as 2,6-Bis(hydroxymethyl)pyridine and 2,6-Lutidine. While 2,6-Bis(hydroxymethyl)pyridine lacks the methyl group at the 4 position, 2,6-Lutidine lacks the hydroxymethyl groups. The presence of both hydroxymethyl and methyl groups in this compound makes it unique and enhances its reactivity and versatility in various chemical reactions .
属性
CAS 编号 |
506423-84-3 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC 名称 |
[6-(hydroxymethyl)-4-methylpyridin-2-yl]methanol |
InChI |
InChI=1S/C8H11NO2/c1-6-2-7(4-10)9-8(3-6)5-11/h2-3,10-11H,4-5H2,1H3 |
InChI 键 |
QLZHTNHXHLZYNF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


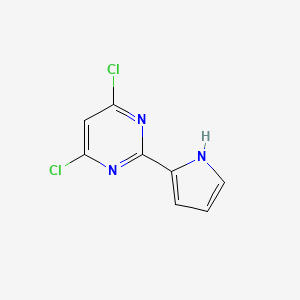
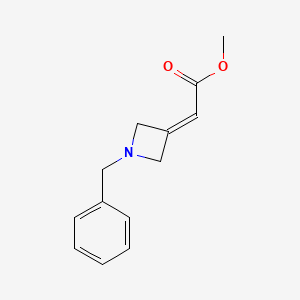
![2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13942164.png)
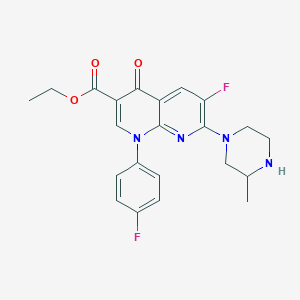
![N-(9-((1R,3R,4R,6S,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-9H-purin-6-YL)benzamide](/img/structure/B13942171.png)
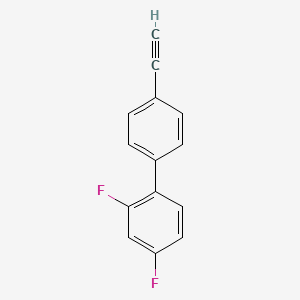
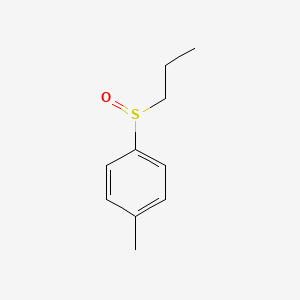
![B-[10-(4-methylphenyl)-9-anthracenyl]Boronic acid](/img/structure/B13942185.png)
